molecular formula C13H18BrN B12076116 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline

5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B12076116
Molekulargewicht: 268.19 g/mol
InChI-Schlüssel: GRVYBKNKHZVUIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline: is an organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom at the 5th position and an isobutyl group at the 2nd position on the tetrahydroisoquinoline skeleton

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted isoquinoline.

    Bromination: The bromination of the isoquinoline derivative is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically conducted at room temperature.

    Isobutylation: The introduction of the isobutyl group is achieved through an alkylation reaction. This can be done using isobutyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Amino or thio-substituted isoquinolines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Medicine

In medicinal chemistry, this compound derivatives are investigated for their potential as pharmaceutical agents. They may possess properties such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its brominated structure makes it a valuable intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline and its derivatives depends on their specific molecular targets. These compounds may interact with enzymes, receptors, or other proteins, modulating their activity. For example, they may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as agonists or antagonists.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the isobutyl group, making it less hydrophobic.

    2-Isobutyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, affecting its reactivity and potential biological activity.

    5-Chloro-2-isobutyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical and biological properties.

Uniqueness

The presence of both the bromine atom and the isobutyl group in 5-Bromo-2-isobutyl-1,2,3,4-tetrahydroisoquinoline imparts unique chemical properties, such as increased hydrophobicity and specific reactivity patterns. These features make it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C13H18BrN

Molekulargewicht

268.19 g/mol

IUPAC-Name

5-bromo-2-(2-methylpropyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C13H18BrN/c1-10(2)8-15-7-6-12-11(9-15)4-3-5-13(12)14/h3-5,10H,6-9H2,1-2H3

InChI-Schlüssel

GRVYBKNKHZVUIH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1CCC2=C(C1)C=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.